2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It is being investigated for its anticancer properties, particularly against gastric cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . Additionally, the compound interacts with proteins like ATF4, leading to the inhibition of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives such as:
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines
- Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety
These compounds share similar structural features but differ in their specific biological activities and applications
Properties
Molecular Formula |
C16H17FN4O3 |
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Molecular Weight |
332.33 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H17FN4O3/c1-10-13(15(22)24-8-7-23-2)14(11-3-5-12(17)6-4-11)21-16(20-10)18-9-19-21/h3-6,9,14H,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
NMOSGAGFDBLHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCCOC |
Origin of Product |
United States |
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